
CID 13206941
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13206941” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various fields of scientific research.
Chemical Reactions Analysis
CID 13206941 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophilic or electrophilic reagents, leading to the formation of major products that retain the core structure of this compound while introducing new functional groups.
Scientific Research Applications
CID 13206941 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in organic synthesis. In biology, it could be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, this compound might be investigated for its therapeutic potential, including its effects on specific molecular targets or pathways. Additionally, in industry, this compound could be utilized in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 13206941 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of this compound. Understanding the mechanism of action is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
CID 13206941 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but differences in their chemical properties can lead to distinct biological activities or applications For example, compounds with similar core structures but different substituents may exhibit varying degrees of potency or selectivity for specific targets
Properties
Molecular Formula |
C2H6Cl2Si2 |
|---|---|
Molecular Weight |
157.14 g/mol |
InChI |
InChI=1S/C2H6Cl2Si2/c1-5-6(2,3)4/h1-2H3 |
InChI Key |
ZECOEYQYECCDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si][Si](C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
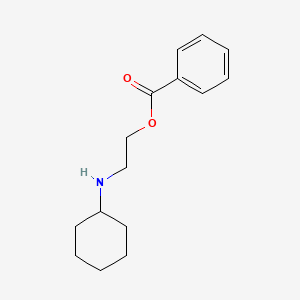
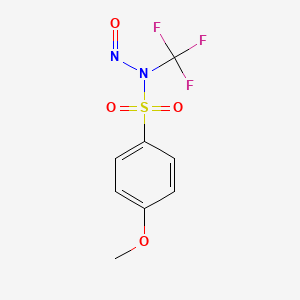
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
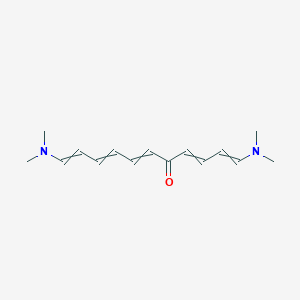
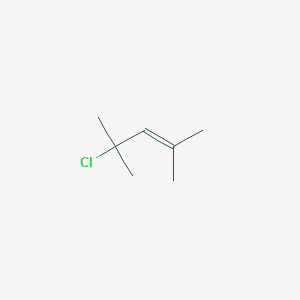
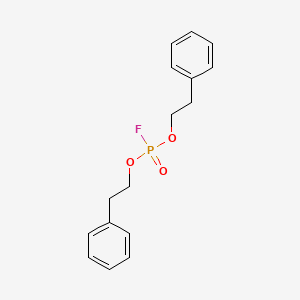

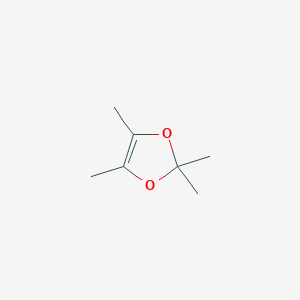

![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)
![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)

![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)
